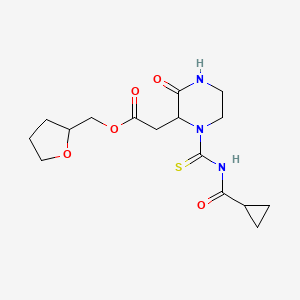

(Tetrahydrofuran-2-yl)methyl 2-(1-((cyclopropanecarbonyl)carbamothioyl)-3-oxopiperazin-2-yl)acetate

Description

The compound "(Tetrahydrofuran-2-yl)methyl 2-(1-((cyclopropanecarbonyl)carbamothioyl)-3-oxopiperazin-2-yl)acetate" is a structurally complex molecule featuring multiple pharmacologically relevant moieties:

- Tetrahydrofuran (THF) ester group: Enhances lipophilicity and metabolic stability .

- 3-oxopiperazine core: A heterocyclic ring system common in bioactive molecules, influencing receptor binding and solubility .

- Carbamothioyl group: Linked to a cyclopropanecarbonyl substituent, which may confer conformational rigidity and resistance to enzymatic degradation .

Properties

IUPAC Name |

oxolan-2-ylmethyl 2-[1-(cyclopropanecarbonylcarbamothioyl)-3-oxopiperazin-2-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O5S/c20-13(24-9-11-2-1-7-23-11)8-12-15(22)17-5-6-19(12)16(25)18-14(21)10-3-4-10/h10-12H,1-9H2,(H,17,22)(H,18,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJTSIGSNAZWDHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)COC(=O)CC2C(=O)NCCN2C(=S)NC(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (Tetrahydrofuran-2-yl)methyl 2-(1-((cyclopropanecarbonyl)carbamothioyl)-3-oxopiperazin-2-yl)acetate (CAS Number: 1042069-89-5) is an intricate organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a tetrahydrofuran moiety and a piperazine derivative, both of which are known for their diverse biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 342.39 g/mol. Its structure is characterized by the presence of both tetrahydrofuran and piperazine rings, which are crucial for its biological activity.

Key Structural Features:

- Tetrahydrofuran moiety: Contributes to the compound's solubility and interaction with biological targets.

- Piperazine ring: Known for its role in various pharmacological activities, including acting as a central nervous system agent.

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors within biological systems. The compound may exhibit its effects through:

- Enzyme Inhibition: Potentially inhibiting key enzymes involved in metabolic pathways.

- Receptor Modulation: Interacting with neurotransmitter receptors, affecting signal transduction pathways.

Biological Activity

Research indicates that compounds similar to this compound display significant biological activities, including:

Antimicrobial Activity

Studies have shown that piperazine derivatives possess antimicrobial properties. For instance, derivatives have been effective against various bacterial strains, suggesting that this compound may also exhibit similar effects.

Case Studies and Experimental Findings

While specific case studies on this compound are sparse, related compounds have provided insights into potential biological activities.

Table 1: Summary of Biological Activities of Piperazine Derivatives

| Compound Name | Activity Type | Target Organism/Cell Type | Reference |

|---|---|---|---|

| Piperazine A | Antimicrobial | E. coli | |

| Piperazine B | Anticancer | HeLa Cells | |

| Piperazine C | Antiviral | HIV |

Toxicological Considerations

The safety profile and potential toxicity of this compound require careful evaluation. Tetrahydrofuran (THF), a component in the synthesis of this compound, has been associated with toxicological concerns, including liver toxicity and reproductive effects in animal studies . Therefore, assessing the toxicity of the final compound is critical for its development as a therapeutic agent.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

The compound exhibits significant pharmacological properties, particularly as a prodrug for enhancing the bioavailability of active pharmaceutical ingredients. Prodrugs are chemically modified drugs that become active only after metabolic conversion. The incorporation of the tetrahydrofuran moiety enhances solubility and stability, making it suitable for oral administration.

Case Studies

A notable study highlighted the synthesis of prodrugs based on vortioxetine, a medication used to treat major depressive disorder. The derivatives demonstrated improved pharmacokinetic profiles compared to their parent compounds, indicating that similar modifications with (tetrahydrofuran-2-yl)methyl 2-(1-((cyclopropanecarbonyl)carbamothioyl)-3-oxopiperazin-2-yl)acetate could yield compounds with enhanced therapeutic efficacy .

Antimicrobial Activity

Antibacterial and Antifungal Effects

Recent research has focused on the antimicrobial potential of compounds derived from similar structural frameworks. For instance, thiosemicarbazone derivatives synthesized from furan derivatives showed promising antibacterial and antifungal activities against various strains, including Staphylococcus aureus and Candida albicans. These studies suggest that this compound might possess similar properties due to its structural components .

Antitumor Activity

Cytotoxicity Studies

The compound's structure suggests potential antitumor activity, particularly through mechanisms involving the inhibition of cancer cell proliferation. Studies on related compounds have shown significant cytotoxic effects against human tumor cell lines, including MCF-7 and LNCaP. The presence of the piperazine ring in its structure may enhance interaction with biological targets associated with cancer pathways .

Synthesis and Derivatives

Synthetic Routes

The synthesis of this compound can be achieved through various synthetic pathways involving cyclization reactions and functional group modifications. The use of tetrahydrofuran as a solvent facilitates reactions due to its excellent solvation properties, which can lead to higher yields and purities in the final product .

Comparison with Similar Compounds

(oxolan-2-yl)methyl 2-(1-{[(2E)-3-(furan-2-yl)prop-2-enamido]methanethioyl}-3-oxopiperazin-2-yl)acetate (CAS: 1008231-49-9)

- Key Differences :

- Substitution on the carbamothioyl group: Cyclopropanecarbonyl (target compound) vs. furan-acryloyl (analogue).

- Molecular weight: ~421.47 (analogue) vs. target compound (exact weight unspecified but likely similar).

- Shared Features: Identical THF ester and 3-oxopiperazine backbone. Potential for similar metabolic pathways due to esterase susceptibility .

tert-Butyl(3-(7-((2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-4-methyl-2-oxo-2H-pyrimido[4,5-d][1,3]oxazin-1(4H)-yl)phenyl)carbamate (15a)

- Key Differences :

- Extended pyrimido-oxazine system vs. simpler piperazine in the target compound.

- tert-Butyl carbamate group instead of THF ester.

- Shared Features :

- Piperazine ring functionalization, suggesting comparable synthetic strategies for nitrogen-rich heterocycles.

Compounds with Tetrahydrofurfuryl Esters

Tetrahydrofurfuryl Acrylate (CAS: 2399-48-6)

- Key Differences :

- Lacks piperazine and carbamothioyl groups.

- Simpler acrylate structure.

- Shared Features :

- THF ester moiety, leading to shared metabolites (e.g., tetrahydrofurfuryl alcohol) and similar solubility profiles.

Carbamothioyl and Carbamoyl Derivatives

Methyl [3-(propan-2-ylcarbamoyl)furan-2-yl]acetate (95a)

- Key Differences: Furan-based carbamoyl group instead of piperazine. No cyclopropane or carbamothioyl functionality.

- Shared Features :

- Acetate ester linkage, indicating analogous synthetic routes for esterification and amidation.

Comparative Analysis Table

Research Implications and Gaps

- Synthetic Challenges : The target compound’s cyclopropane and carbamothioyl groups may require specialized reagents (e.g., cyclopropanecarbonyl chloride) and thiourea-forming reactions .

- Biological Activity : Piperazine derivatives often target CNS or antimicrobial pathways , but empirical data are needed to confirm the target compound’s efficacy.

Q & A

Q. What synthetic strategies and reaction conditions are optimal for preparing this compound?

- Methodological Answer : The synthesis likely involves multi-step organic reactions, including cyclopropanecarbonyl chloride coupling to a thiourea intermediate and subsequent esterification. Key considerations:

- Solvent Selection : Use anhydrous tetrahydrofuran (THF) as a solvent, purified by distillation from sodium under nitrogen to avoid peroxide formation .

- Coupling Agents : Employ carbodiimides (e.g., DCC) or uronium salts (e.g., HATU) for activating the cyclopropanecarbonyl group during thiourea formation.

- Temperature Control : Conduct reactions at 0°C for sensitive steps (e.g., NaH-mediated deprotonation) to prevent side reactions .

- Workup : Use column chromatography with silica gel and ethyl acetate/hexane gradients for purification .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm the presence of the tetrahydrofuran ring (δ 1.5–2.2 ppm for CH2 groups), piperazinone (δ 3.0–4.0 ppm), and thiourea (δ 8.0–10.0 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI-HRMS for [M+H]+ ion) .

- Infrared Spectroscopy (IR) : Confirm carbonyl (C=O, ~1700 cm⁻¹) and thiourea (C=S, ~1250 cm⁻¹) groups.

- HPLC-PDA : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .

Advanced Research Questions

Q. How can researchers evaluate the compound’s bioactivity and target engagement?

- Methodological Answer :

- Enzyme Inhibition Assays : Screen against kinases or proteases due to the thiourea moiety’s potential as a hydrogen-bond donor. Use fluorescence-based assays (e.g., ATPase activity) with IC50 determination .

- Cellular Uptake Studies : Employ LC-MS/MS to quantify intracellular concentrations in relevant cell lines (e.g., cancer models) .

- Molecular Docking : Model interactions with cyclin-dependent kinases (CDKs) using software like AutoDock Vina, focusing on the thiourea-kinase hinge region interactions .

- SAR Studies : Synthesize analogs (e.g., replacing cyclopropane with other substituents) to identify critical pharmacophores .

Q. What experimental approaches are suitable for stability analysis under varying conditions?

- Methodological Answer :

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures. Store samples at –20°C under nitrogen to prevent oxidation .

- Hydrolytic Stability : Incubate in buffered solutions (pH 1–10) at 37°C for 24–72 hours, followed by HPLC to quantify degradation products (e.g., tetrahydrofuran-2-yl methanol from ester hydrolysis) .

- Light Sensitivity : Expose to UV (254 nm) and visible light for 48 hours; monitor via UV-Vis spectroscopy for absorbance shifts .

- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation; quantify metabolites via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.